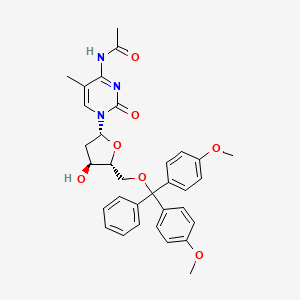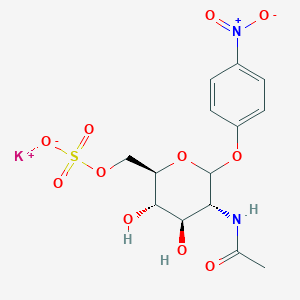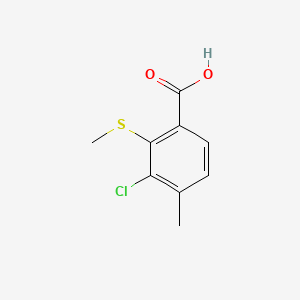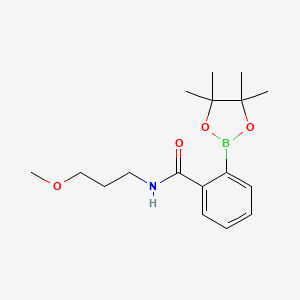
N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine is a nucleoside analog used in various scientific research fields. It is known for its antiviral, anticancer, and antiretroviral properties. This compound is a potent inhibitor of HIV replication both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine involves multiple steps. One common method includes the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, followed by acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule.
Reduction: This reaction can reduce certain functional groups, such as ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol .
Scientific Research Applications
N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It binds to the RNA template strand, preventing the replication of the virus. This mechanism is particularly effective against cytidine nucleoside-dependent viruses .
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine: A cytidine analog used in DNA synthesis.
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Known for its antitumor activity.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine is unique due to its specific combination of functional groups, which confer its potent antiviral and anticancer properties. Its ability to inhibit viral replication by targeting reverse transcriptase and DNA polymerase sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C33H35N3O7 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1 |
InChI Key |
NBCAOPOVLYCMEG-FRXPANAUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)


![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)



![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)

![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)

